2-(4-chlorophenyl)-N-phenylacetamide
Description
2-(4-Chlorophenyl)-N-phenylacetamide is an acetamide derivative featuring a 4-chlorophenyl group attached to the methylene carbon and a phenyl group as the N-substituent. Its structure combines aromatic chlorination with an amide linkage, making it a versatile scaffold in medicinal and synthetic chemistry. This compound serves as a precursor or intermediate in synthesizing polyimides, pharmaceuticals, and bioactive molecules .
Properties
Molecular Formula |
C14H12ClNO |
|---|---|
Molecular Weight |
245.7 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-N-phenylacetamide |
InChI |
InChI=1S/C14H12ClNO/c15-12-8-6-11(7-9-12)10-14(17)16-13-4-2-1-3-5-13/h1-9H,10H2,(H,16,17) |
InChI Key |
FAZLJOFJGATZBB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC(=O)CC2=CC=C(C=C2)Cl |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Electronic and Reactivity Comparisons
- 2-Chloro-N-(4-cyanophenyl)acetamide: The cyano group is a stronger electron-withdrawing substituent than chlorine, altering the amide’s electronic environment and reactivity. This compound is used in synthetic organic chemistry for its enhanced electrophilicity, whereas the 4-chlorophenyl group in the target compound provides moderate electron withdrawal .
- N-(4-Nitrophenyl)-2-phenylacetamide : The nitro group reduces nucleophilicity at nitrogen, making it less reactive in alkylation reactions compared to the N-phenyl group in the target compound. Benzylation studies show lower yields (monitored via GC) due to steric and electronic hindrance .
Pharmacokinetic and Physicochemical Properties
- 2-(4-Hydroxyphenethyl)-N-phenylacetamide : Isolated from marine bacteria, the hydroxyl group increases polarity, improving aqueous solubility but reducing blood-brain barrier penetration compared to the lipophilic 4-chlorophenyl group in the target compound .
- This contrasts with the target compound’s single chlorine, balancing lipophilicity and safety .
Comparative Data Tables
Table 2: Physicochemical Properties
| Compound | logP | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|
| 2-(4-Chlorophenyl)-N-phenylacetamide | ~2.8 | 259.71 | Chlorophenyl, amide |
| 2-Chloro-N-(4-cyanophenyl)acetamide | ~1.5 | 194.62 | Cyano, chloro |
| N-(4-Chlorophenyl)-2-(2,6-diCl-C₆H₃)acetamide | ~3.5 | 314.59 | Trichlorophenyl, amide |
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